1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds have garnered attention due to their diverse biological activities and potential therapeutic applications. The imidazo[1,2-a]pyridine scaffold is particularly valued in medicinal chemistry for its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.
The compound is classified under heterocyclic compounds, specifically as a piperazine derivative substituted with an imidazo[1,2-a]pyridine moiety. Imidazo[1,2-a]pyridines are known for their role in pharmacology, often functioning as kinase inhibitors and exhibiting antibacterial and antifungal properties . This classification underscores the compound's potential utility in drug development.
The synthesis of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine can be approached through several methods:
The molecular structure of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine features a piperazine ring linked to an imidazo[1,2-a]pyridine unit via a methylene bridge. The structural formula can be represented as follows:
This compound exhibits specific stereochemical configurations that influence its biological activity. The imidazo[1,2-a]pyridine core contributes to its planar structure, facilitating interactions with biological targets.
1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine can participate in various chemical reactions:
The mechanism of action for 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine typically involves its role as an inhibitor of specific protein kinases. The binding of this compound to the active site of target kinases alters their activity, leading to downstream effects on cellular signaling pathways. For example:
The physical properties of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine include:
Chemical properties include:
The applications of 1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine are broad-ranging:
1-{Imidazo[1,2-a]pyridin-2-ylmethyl}piperazine represents a strategically engineered hybrid molecule that integrates two privileged pharmacophores in medicinal chemistry: the imidazo[1,2-a]pyridine scaffold and the piperazine moiety. This compound, with the molecular formula C₁₂H₁₆N₄ (validated by PubChem CID 121527801), features a methylene bridge connecting the imidazopyridine’s 2-position to piperazine’s N1 atom, creating a conformationally adaptable architecture [1] [4]. The imidazo[1,2-a]pyridine core contributes planar aromaticity and π-stacking capability, while the piperazine moiety introduces basicity (pKa ~8.5–9.5) and hydrogen-bonding versatility—properties critical for target engagement across neurological, antimicrobial, and oncological targets [2] [5]. Its structural design enables optimization of pharmacokinetic parameters such as solubility, metabolic stability, and blood-brain barrier permeability, making it a versatile template for drug discovery [3] [6].
Property | Value/Description |
---|---|
Systematic Name | 1-[(Imidazo[1,2-a]pyridin-2-yl)methyl]piperazine |
Molecular Formula | C₁₂H₁₆N₄ |
Molecular Weight | 216.28 g/mol |
Hybrid Components | Imidazo[1,2-a]pyridine + Piperazine |
Key Functional Groups | Fused bicyclic heteroaromatic, tertiary amine |
LogP (Predicted) | ~2.1 (Moderate lipophilicity) |
The imidazo[1,2-a]pyridine scaffold is a nitrogen-enriched fused bicyclic system that mimics purine bases, facilitating interactions with biological macromolecules. This structural motif is extensively exploited due to its synthetic tractability, metabolic resilience, and diverse pharmacological profiles. Clinically, it anchors FDA-approved drugs like zolpidem (GABAA agonist for insomnia) and alpidem (anxiolytic), demonstrating CNS penetrability [5] [6]. In anti-infective contexts, derivatives such as telacebec (Q203) inhibit Mycobacterium tuberculosis cytochrome bcc complex (MIC ≤0.006 μM), leveraging the scaffold’s ability to occupy hydrophobic enzyme pockets [5]. Structure-activity relationship (SAR) studies highlight that C3 and C6 substitutions profoundly modulate potency; for instance, 6-methoxy groups enhance antileishmanial selectivity (SI >10), whereas 7-methoxy analogs suffer from demethylation-mediated metabolic instability [3]. The scaffold’s bioisosteric flexibility allows replacements with pyrroloimidazoles or thiazolopyridines to fine-tune ADME properties while retaining target affinity [3] [8].
Imidazo[1,2-a]pyridine Modification | Biological Activity | Key SAR Insight |
---|---|---|
Unsubstituted core | Moderate Mtb inhibition (MIC80: 0.03–5.0 μM) [5] | Baseline activity; limited selectivity |
6-Methoxy substitution | Enhanced antileishmanial SI [3] | Reduces cytotoxicity, improves microsomal stability |
7-Methoxy substitution | Variable Mtb potency; metabolic instability [3] | Susceptible to O-demethylation |
3-Arylamine derivatives | Improved LLE by 1.5–2.0 units [3] | Balances potency and lipophilicity |
Scaffold hop to pyrroloimidazoles | Optimized ADME for visceral leishmaniasis [3] | Addresses solubility limitations of parent scaffold |
Piperazine’s integration via a methylene spacer into 1-{imidazo[1,2-a]pyridin-2-ylmethyl}piperazine exemplifies rational pharmacophore hybridization. The piperazine ring—a diametric heterocycle—adopts chair or boat conformations to optimize electrostatic interactions with target proteins. Its protonatable nitrogen atoms (pKa ~9.1 and ~5.6) enable salt-bridge formation with aspartate/glutamate residues in receptors like 5-HT1A or TASK channels, enhancing binding affinity [4] [7]. In TASK-1/2 channel blockers for sleep apnea, the piperazine moiety in compounds like 2-phenyl-3-(piperazinomethyl)imidazo[1,2-a]pyridine derivatives facilitates ion channel occlusion through cationic–π interactions [4]. The spacer’s length is critical: a methylene bridge balances flexibility and rigidity, preventing entropic penalties upon binding. Analog studies show that N4-acylation or alkylation tunes lipophilicity (ΔLogD up to ±1.2) and off-target selectivity, as seen in antitubercular derivatives where N4-aryl groups confer nanomolar potency against XDR-TB strains [2] [5].
Piperazine Modification | Biological Consequence | Mechanistic Insight |
---|---|---|
Unsubstituted piperazine | High TASK channel affinity [4] | Basic N4 protonation mediates salt bridges |
N4-Acylation | Enhanced metabolic stability (HLM Clint ↓40%) [2] | Shields basic nitrogen from CYP450 oxidation |
N4-Alkylation (e.g., methyl) | Reduced hERG liability (IC50 ↑5-fold) [4] | Decreases basicity, limiting cationic pore interactions |
Spirocyclic piperazines | Improved target selectivity in kinase inhibitors [8] | Restricts conformational flexibility to optimize binding |
The development of 1-{imidazo[1,2-a]pyridin-2-ylmethyl}piperazine derivatives has evolved through three key phases: early exploration (2000s), where imidazo[1,2-a]pyridine-3-carboxamides demonstrated antitubercular activity against replicating and non-replicating Mtb (MIC90: 0.4–1.9 μM) [5]; optimization (2010s), exemplified by the DNDi "Booster Program" identifying imidazo[1,2-a]pyridine derivatives like DNDI-0003363576, though limited by poor solubility and microsomal stability (mouse liver microsomes Clint: 62 μL/min/mg) [3]; and scaffold refinement (2020s), leveraging three-component reactions (e.g., Y(OTf)₃-catalyzed aza-Friedel–Crafts) to introduce morpholine units or alkyl chains at C3, enhancing aqueous solubility (up to 828 μM) while maintaining submicromolar potency [6]. Patent landscapes reveal expanding therapeutic claims: WO2009077334A1 covers autoimmune applications via B-cell modulation [2], while US10759794B2 claims TASK channel blockade for sleep-disordered breathing [4]. Clinical candidates like telacebec validate the hybrid scaffold’s potential, with Phase II trials confirming efficacy against drug-resistant TB [5] [8].
Table 4: Evolution of Key Derivatives and Therapeutic Indications
Derivative Structure | Therapeutic Application | Milestone/Patent | Year |
---|---|---|---|
Imidazo[1,2-a]pyridine-3-carboxamides | Anti-tubercular [5] | Moraski et al. | ~2010 |
DNDI-0003363576 | Antileishmanial lead [3] | DNDi Booster Program | ~2015 |
2-Phenyl-3-(piperazinomethyl) derivatives | TASK channel blockers [4] | US10759794B2 | 2020 |
C3-Morpholinoalkylated analogs | Broad-spectrum anti-infectives [6] | Y(OTf)₃-catalyzed synthesis | 2024 |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1